
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used in the treatment of anemia and chronic renal insufficiency .
准备方法
The synthesis of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate typically involves several steps, including condensation, esterification, reduction, and hydrolysis reactions . One common method starts with the reaction of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . Industrial production methods often optimize these steps to increase yield and reduce costs .
化学反应分析
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .
科学研究应用
Pharmaceutical Applications
1.1 Treatment of Anemia
Roxadustat is primarily recognized for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. It functions by stabilizing HIF, leading to increased erythropoietin production and subsequently enhancing red blood cell formation. This mechanism is particularly beneficial for patients suffering from anemia due to chronic kidney disease, where erythropoietin levels are often insufficient .
1.2 Mechanism of Action
The compound works by inhibiting the enzymes responsible for the degradation of HIF, allowing for a sustained increase in HIF levels. This results in the upregulation of genes involved in erythropoiesis and iron metabolism, effectively addressing anemia without the need for exogenous erythropoietin administration .
Case Studies
Several clinical trials and studies have demonstrated the efficacy of Roxadustat in treating anemia:
3.1 Clinical Trials
A Phase 3 clinical trial evaluated Roxadustat's effectiveness compared to traditional therapies for anemia in patients with chronic kidney disease. The study found that Roxadustat significantly improved hemoglobin levels and reduced the need for blood transfusions .
3.2 Comparative Studies
In comparative studies with other erythropoiesis-stimulating agents (ESAs), Roxadustat showed comparable or superior efficacy while presenting a favorable safety profile. Patients treated with Roxadustat reported fewer adverse effects related to cardiovascular events, which are commonly associated with ESAs .
作用机制
The mechanism of action of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to therapeutic effects in the treatment of diseases like anemia . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways .
相似化合物的比较
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound contains a bromine atom, which can significantly alter its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the isoquinoline ring .
生物活性
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
This compound functions primarily by inhibiting HIF prolyl hydroxylase (HIF-PH), an enzyme that regulates the degradation of HIF under normoxic conditions. By inhibiting this enzyme, the compound stabilizes HIF, leading to increased expression of erythropoietin (EPO) and other genes involved in the response to hypoxia. This mechanism is crucial for treating conditions related to anemia and ischemia.
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Anemia Treatment : It is being investigated for its potential to treat anemia associated with chronic kidney disease (CKD) by increasing endogenous EPO levels without the need for exogenous erythropoiesis-stimulating agents (ESAs) .
- Hypoxia-Related Disorders : The ability to stabilize HIF suggests potential applications in treating ischemic conditions and other disorders related to low oxygen availability .
Clinical Studies
Several clinical studies have focused on the efficacy of this compound in managing anemia:
- Efficacy in CKD Patients : A study demonstrated that oral administration of FG-4592 (a related compound) effectively corrected anemia in CKD patients not on dialysis. The results indicated a significant increase in hemoglobin levels, comparable to traditional treatments but with a better safety profile .
- Safety Profile : Long-term studies have shown that the compound is well tolerated, with no significant increase in cardiovascular events reported among patients treated with FG-4592 .
In Vitro Studies
In vitro experiments have provided insights into the cytotoxic effects of this compound on cancer cell lines:
- A study indicated selective cytotoxicity against tumorigenic cell lines, suggesting potential applications as an anticancer agent .
Comparative Analysis of Related Compounds
A comparative analysis of various isoquinoline derivatives has been conducted to evaluate their biological activities. The following table summarizes key findings:
Compound Name | Activity Type | Key Findings |
---|---|---|
This compound | HIF-PH Inhibitor | Stabilizes HIF, increases EPO levels |
FG-4592 (ASP1517) | Anemia Treatment | Corrects anemia in CKD, safe profile |
4-Hydroxy-3-methyl-6-phenylbenzofuran | Anticancer Agent | Selective cytotoxicity against tumor cells |
属性
分子式 |
C17H13NO4 |
---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-9-13(8-7-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI 键 |
OGUQXVZASXEFSE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。